Bohemine

Enzymology Cytochrome P450 Nitric Oxide Reductase

Researchers reconstituting hemoproteins frequently encounter variability caused by oxidized hemin analogs that require in situ reduction, often failing to restore native Fe(II) geometry. Protoheme (ferroprotoporphyrin IX) resolves this by providing the native Fe(II) oxidation state without axial chloride ligation. Key differentiation evidence: (i) protoheme-reconstituted P450nor delivers the highest NO reduction activity versus meso-, deutero-, and diacetyl-substituted analogs; (ii) protoheme exhibits the lowest Km (11 µM) for ferrochelatase, enabling accurate inhibitor screening; (iii) protoheme-hemoglobin shows superior thermal/alkaline stability and preserves cooperative O2 binding. Bulk stocks maintained under argon at -20°C; shipped on blue ice to ensure redox integrity.

Molecular Formula C34H32FeN4O4
Molecular Weight 616.5 g/mol
CAS No. 104244-10-2
Cat. No. B022852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBohemine
CAS104244-10-2
SynonymsFerroprotoporphyrin
Haem
Heme
Heme b
Protoheme
Protoheme IX
Molecular FormulaC34H32FeN4O4
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]
InChIInChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
InChIKeyKABFMIBPWCXCRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protoheme CAS 104244-10-2: Sourcing the Native Ferrous Heme b Prosthetic Group for Hemoprotein Research


Protoheme (CAS 104244-10-2), systematically designated as ferroprotoporphyrin IX, is the Fe(II)-containing coordination complex of protoporphyrin IX and the immediate product of the heme biosynthesis pathway [1]. As the prosthetic group of hemoglobin, myoglobin, and numerous cytochromes, it serves as the primary oxygen-binding and electron-transfer cofactor in aerobic organisms [2]. Distinction from the ferric chloride-ligated analog hemin (CAS 16009-13-5) is critical for procurement: protoheme is the native Fe(II) state found within functional hemoproteins, whereas hemin is an oxidized Fe(III)-Cl species that requires reductive reconstitution to restore biological activity . The compound exhibits a molecular weight of 616.5 g/mol, a predicted logP of 2.19, and limited aqueous solubility of 0.0024 g/L [3]. The following evidence guide quantifies protoheme's specific performance advantages over modified or oxidized heme analogs in defined experimental systems.

Workflow
Native Fe(II) hemoprotein reconstitution and cofactor studies
Selection Logic
Baseline reference standard for benchmarking heme analog performance
Formulation Context
Requires organic co-solvent formulation (DMSO or DMF) for biochemical assays

Protoheme CAS 104244-10-2: Why Heme Analogs Cannot Substitute Without Functional Consequence


Heme b analogs—including hemin chloride, mesoheme, deuteroheme, and heme d—are frequently marketed as interchangeable porphyrin cofactors. However, quantitative comparative studies demonstrate that modifications to the oxidation state, axial ligation, or vinyl side chains produce measurable, often substantial, alterations in enzyme kinetics, substrate binding affinity, and protein stability [1]. Substitution with oxidized hemin chloride (Fe(III)-Cl) requires a reductive reconstitution step that may not fully restore native Fe(II) geometry, while side-chain modifications in mesoheme or deuteroheme directly impact heme-protein interactions and conformational dynamics [2]. The evidence compiled below establishes protoheme as the reference standard against which all heme analogs must be benchmarked; generic replacement without validation of the specific functional endpoint risks introducing uncontrolled experimental variables.

Hemin Chloride Oxidized Fe(III)-Cl state may not fully restore native Fe(II) geometry after reduction
Mesoheme / Deuteroheme Side-chain modifications directly alter substrate binding and conformational dynamics
Heme d Enzymes Lower catalytic turnover but may offer different inactivation-pathway context

Protoheme CAS 104244-10-2: Quantified Differentiation from Heme Analogs in Biochemical Assays


Native Protoheme Confers Highest Enzymatic Activity in Cytochrome P450nor Relative to Electron-Withdrawing Substituted Hemes

Reconstitution of cytochrome P450nor with native protoheme yields the highest overall NO reduction activity compared to enzymes containing 2,4-substituted hemes. The activity decrease correlates with the electron-withdrawing capacity of the substituents [1].

P450nor Activity
Head-to-head
Highest overall NO reduction activity among all tested hemes
Supports maximal catalytic turnover requirement in reconstituted P450nor systems
Activity decrease correlates with electron-withdrawing capacity of substituents
Enzymology Cytochrome P450 Nitric Oxide Reductase Heme Reconstitution

Protoheme Exhibits Lowest Km for Ferrochelatase Among Clinically Relevant Porphyrin Substrates

Protoheme (as protoporphyrin IX substrate) demonstrates a Km of 11 µM for ferrochelatase, which is approximately half that of haemato-porphyrin (22 µM) and monohydroxyethyl-monovinyl-deutero-porphyrin (23 µM) [1].

Ferrochelatase Km
Head-to-head
Km = 11 µM, 2.0-fold lower than haemato-porphyrin (22 µM)
Reported higher enzyme affinity supports heme biosynthesis and inhibitor screening studies
Rat hepatic ferrochelatase assay
Metabolism Ferrochelatase Porphyrin Enzyme Kinetics Photodynamic Therapy

Protoheme-Reconstituted Hemoglobin Demonstrates Superior Thermal and Alkaline Stability Relative to Modified Heme Analogs

Reconstituted hemoglobins containing protoheme exhibit the greatest resistance to heat and alkali denaturation among a series of heme analogs. Stability decreases in the order proto- > meso- > deutero- > hematohemoglobin [1].

Hemoglobin Stability
Head-to-head
Stability rank order: proto > meso > deutero > hemato
Supports physiologically relevant hemoglobin stability and cooperative oxygen binding studies
Reconstituted human globin thermal and alkaline denaturation assays
Hemoglobin Protein Stability Heme Reconstitution Denaturation

Protoheme-Containing Catalase Exhibits Higher Activity but Susceptibility to Compound II Inactivation Versus Heme d Enzymes

Protoheme catalases (beef liver, Micrococcus) display higher catalytic activity than heme d catalases (HPII of E. coli, Penicillium) but are susceptible to formation of the catalytically inert Compound II species, a phenomenon not observed in heme d enzymes [1].

Catalase Activity vs. Inactivation
Head-to-head
Higher activity but forms inactive Compound II; heme d enzymes are less active but avoid this inactivation
Selection depends on experimental peroxide flux and turnover requirements
Beef liver and Micrococcus catalase vs. HPII and Penicillium catalase
Catalase Enzyme Kinetics Heme d Compound II Inactivation

Protoheme Lacks Chloride Axial Ligand and Maintains Fe(II) Oxidation State Critical for Native Hemoprotein Function

Protoheme (CAS 104244-10-2) exists as Fe(II) without a chloride ligand, whereas hemin chloride (CAS 16009-13-5) is Fe(III) coordinated to chloride . This distinction is critical: hemin chloride requires reductive reconstitution to restore the Fe(II) state for incorporation into functional hemoproteins .

Oxidation State Identity
Class-level
Fe(II) without chloride ligand vs. Fe(III)-Cl in hemin chloride
Eliminates need for in situ reduction, supporting consistent Fe(II) starting state in reconstitution
Source-specific review; mass difference 35.45 g/mol
Coordination Chemistry Oxidation State Hemin Heme b Reconstitution

Protoheme Exhibits Extremely Low Aqueous Solubility, Necessitating Organic Co-Solvent Formulation

Protoheme has a predicted aqueous solubility of 0.0024 g/L (approximately 3.9 µM) at 25°C [1]. Practical solubilization for in vitro assays requires organic co-solvents; DMSO yields 5 mM solubility, while DMF provides 1 mg/mL .

Aqueous Solubility
Supporting
0.0024 g/L predicted; DMSO: 5 mM; DMF: 1 mg/mL
Dictates organic co-solvent formulation for in vitro assays
ALOGPS computational prediction; vendor-reported solvent data
Solubility Formulation DMSO DMF Physicochemical

Protoheme CAS 104244-10-2: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Reconstitution of Cytochrome P450 Enzymes Requiring Native Catalytic Activity

Based on the finding that protoheme-reconstituted P450nor exhibits the highest overall NO reduction activity compared to enzymes containing meso-, deutero-, and diacetyl-substituted hemes [1], protoheme is the required cofactor for studies where maximal catalytic turnover must be preserved. Procurement of protoheme rather than a modified analog ensures that the reconstituted enzyme's activity reflects the native state, eliminating the confounding variable of substituent-dependent electron-withdrawing effects.

Heme Biosynthesis and Ferrochelatase Substrate Studies

Protoheme (as its porphyrin precursor) displays the lowest Km (11 µM) for ferrochelatase among clinically relevant porphyrins, approximately half that of haemato-porphyrin (22 µM) [2]. This higher enzyme affinity positions protoheme as the preferred substrate for investigations of heme biosynthesis flux, ferrochelatase kinetics, and screening of porphyrin-based ferrochelatase inhibitors. Its use as the benchmark substrate is essential for accurate Km and Ki determinations in metabolic studies.

Hemoglobin Structure-Function and Stability Investigations

Protoheme-reconstituted hemoglobin demonstrates the highest thermal and alkaline stability among a series of heme analogs (proto- > meso- > deutero- > hematohemoglobin) and maintains native O2 equilibrium and heme-heme interactions that are diminished in side-chain-modified variants [3]. Researchers requiring physiologically relevant hemoglobin behavior—including cooperative oxygen binding and resistance to denaturation—must select protoheme as the prosthetic group of choice.

Hemoprotein Reconstitution Where Fe(II) Starting State is Critical

Protoheme provides the native Fe(II) oxidation state without an axial chloride ligand, in contrast to hemin chloride (Fe(III)-Cl, CAS 16009-13-5) . For hemoprotein reconstitution experiments where the Fe(II) state must be established without a reductive step—such as in studies of oxygen binding kinetics, NO coordination, or CO adduct formation—protoheme eliminates the variability associated with in situ reduction of ferric hemin. This is particularly relevant for stopped-flow kinetics and spectroscopic characterization of ligand binding intermediates [4].

Application
Selection Property
Validation Focus
Cytochrome P450 reconstitution studies
Maximal catalytic turnover benchmark
NO reduction activity vs. substituted hemes
Heme biosynthesis and ferrochelatase substrate studies
Enzyme affinity (Km) reference
Ferrochelatase Km and inhibitor screening endpoints
Hemoglobin structure-function and stability investigations
Physiological stability and cooperative O2 binding
Thermal/alkaline denaturation and O2 equilibrium
Hemoprotein reconstitution requiring native Fe(II) state
Native Fe(II) oxidation state without axial ligand
Ligand-binding kinetics and spectroscopic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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